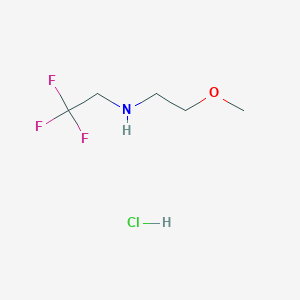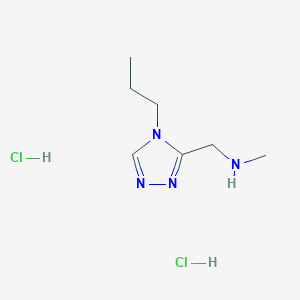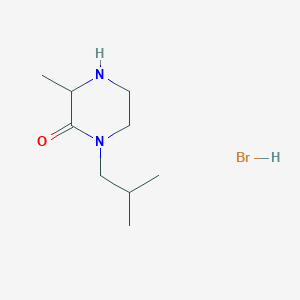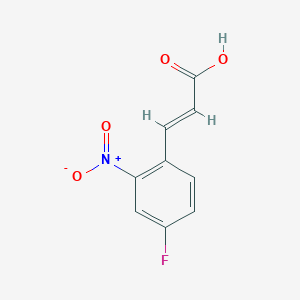![molecular formula C12H13N3 B1463060 2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline CAS No. 1181458-48-9](/img/structure/B1463060.png)
2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline
Übersicht
Beschreibung
“2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline” is a biochemical used for proteomics research . It has a molecular formula of C12H13N3 and a molecular weight of 199.25 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopenta[c]pyrazol ring attached to an aniline group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It’s known that it has a molecular weight of 199.25 , but other properties like boiling point, melting point, solubility, etc., are not specified.Wissenschaftliche Forschungsanwendungen
Electroluminescence and Photophysics
- Highly Luminescent Platinum Complexes : Research on tetradentate bis-cyclometalated platinum(II) complexes with pyrazolyl aniline derivatives has demonstrated their application in electroluminescent devices. These complexes exhibit significant luminescence and have been utilized in organic light-emitting diodes (OLEDs), showing excellent performance due to their structured emission spectra and long lifetimes, suggesting potential use of related compounds in optoelectronic applications (Vezzu et al., 2010).
Synthetic Methodologies and Antimicrobial Activity
- Facile Synthesis of Substituted Anilines : A study reported a simple one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, highlighting their potential in creating fluorescence probes for biological imaging and demonstrating significant antibacterial and antifungal activities. This indicates the utility of related pyrazolyl aniline compounds in both synthetic chemistry and as candidates for antimicrobial agents (Banoji et al., 2022).
Green Chemistry
- Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles : Another study demonstrated the green synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines via a solvent-free method, offering an environmentally friendly approach to synthesizing pyrazole derivatives. This could suggest similar green synthetic pathways for the compound , aligning with sustainable chemistry practices (Al-Matar et al., 2010).
Molecular Structure Investigations
- s-Triazine Derivatives : Incorporation of pyrazole, piperidine, and aniline moieties into s-triazine derivatives and their detailed molecular structure analysis through X-ray crystallography, Hirshfeld, and DFT calculations underline the compound's relevance in studying molecular interactions and electronic properties. This work emphasizes the importance of structural analysis in understanding and tailoring the properties of such compounds for specific applications (Shawish et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-10-6-2-1-4-8(10)12-9-5-3-7-11(9)14-15-12/h1-2,4,6H,3,5,7,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEHEHULZXWCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205377 | |
| Record name | 2-(2,4,5,6-Tetrahydro-3-cyclopentapyrazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-48-9 | |
| Record name | 2-(2,4,5,6-Tetrahydro-3-cyclopentapyrazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4,5,6-Tetrahydro-3-cyclopentapyrazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)




![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)



![3-(4-Piperidinyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1462994.png)




